molecular formula C16H22N2O3 B446092 N-cyclooctyl-3-methyl-4-nitrobenzamide

N-cyclooctyl-3-methyl-4-nitrobenzamide

Cat. No.: B446092
M. Wt: 290.36g/mol
InChI Key: WLLJRHWLHZLCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-3-methyl-4-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a cyclooctyl group attached to the amide nitrogen and a methyl group at the 3-position of the benzamide ring. Nitrobenzamides are widely studied for their applications in medicinal chemistry and materials science due to their electron-withdrawing nitro group, which influences solubility, stability, and intermolecular interactions .

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36g/mol

IUPAC Name

N-cyclooctyl-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C16H22N2O3/c1-12-11-13(9-10-15(12)18(20)21)16(19)17-14-7-5-3-2-4-6-8-14/h9-11,14H,2-8H2,1H3,(H,17,19)

InChI Key

WLLJRHWLHZLCOQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCCCCCC2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCCCCCC2)[N+](=O)[O-]

solubility

1.1 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of N-cyclooctyl-3-methyl-4-nitrobenzamide with structurally related nitrobenzamides:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound Cyclooctyl (N), 3-methyl (C₆H₃) C₁₆H₂₁N₂O₃* ~289.35* High steric bulk; lipophilic
N-(3-chlorophenethyl)-4-nitrobenzamide 3-Chlorophenethyl (N) C₁₅H₁₃ClN₂O₃ 316.73 Flexible side chain; moderate polarity
N-(3-chloro-4-methylphenyl)-4-nitrobenzamide 3-Cl, 4-Me (C₆H₃) C₁₄H₁₁ClN₂O₃ 290.70 Planar aromatic system; halogenated
N-{4-nitro-2-methoxyphenyl}cyclobutanecarboxamide Cyclobutane (N), 2-OMe (C₆H₃) C₁₂H₁₄N₂O₄ 250.25 Compact ring system; methoxy donor

*Estimated based on analogous structures.

Key Observations:

  • Lipophilicity : The cyclooctyl and methyl groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to halogenated analogs (e.g., N-(3-chloro-4-methylphenyl)-4-nitrobenzamide) .
  • Electronic Effects : The nitro group at the 4-position stabilizes the benzamide ring through resonance, a feature shared across all analogs. Halogen substituents (e.g., Cl in ) add electron-withdrawing effects, further polarizing the aromatic system.

Spectroscopic and Functional Comparisons

  • NMR Data : While ¹H NMR data for the target compound are unavailable, N,N-dimethyl-4-nitrobenzamide (a simpler analog) shows characteristic nitro group deshielding effects at δ 8.2–8.4 ppm (aromatic protons) .

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